molecular formula C15H8Cl2N2O4 B14949709 2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B14949709
M. Wt: 351.1 g/mol
InChI Key: FWGRJUUHKRFNDH-UHFFFAOYSA-N
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Description

2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes an isoindole core, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-3,5-dichlorobenzoic acid with phthalic anhydride under acidic conditions to form the isoindole core. The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid lies in its isoindole core, which imparts distinct biological activities not observed in its analogs. This structural feature makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H8Cl2N2O4

Molecular Weight

351.1 g/mol

IUPAC Name

2-(4-amino-3,5-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C15H8Cl2N2O4/c16-10-4-7(5-11(17)12(10)18)19-13(20)8-2-1-6(15(22)23)3-9(8)14(19)21/h1-5H,18H2,(H,22,23)

InChI Key

FWGRJUUHKRFNDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=C(C(=C3)Cl)N)Cl

Origin of Product

United States

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